methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate
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Overview
Description
Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate is an aromatic compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol . This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen, and a benzoate group, which is a derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate typically involves the condensation of 2-(1H-pyrrole-2-carbothioamido)benzoic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl pyrrole-2-carboxylate: A related compound with similar structural features but lacking the carbothioamido group.
Methyl 1-methylpyrrole-2-carboxylate: Another similar compound with a methyl group on the pyrrole ring.
Uniqueness
Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate is unique due to the presence of the carbothioamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving pyrrole derivatives. The general synthetic route involves the reaction of benzoic acid derivatives with pyrrole-2-carbothioic acid derivatives, often utilizing coupling reactions and protecting group strategies to achieve the desired product.
1. Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 50 µg/mL, indicating potent activity against these pathogens .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | < 25 |
Compound B | Escherichia coli | < 50 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro studies on human peripheral blood mononuclear cells (PBMCs). Compounds derived from pyrrole structures have shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated PBMC cultures. The most promising derivatives demonstrated up to 85% inhibition of cytokine production at high concentrations (100 µg/mL) .
Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
---|---|---|
Compound C | IL-6: 75 | 100 |
Compound D | TNF-α: 85 | 100 |
3. Anticancer Activity
Some studies have highlighted the potential anticancer properties of pyrrole derivatives, including this compound. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxic effects at micromolar concentrations. For example, one study reported an IC50 value of approximately 20 µM against specific cancer cell lines .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells, modulating signaling pathways associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Certain pyrrole derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies have investigated the effects of this compound and its analogs:
- Anti-tuberculosis Activity : A study focusing on pyrrole derivatives revealed promising activity against drug-resistant strains of Mycobacterium tuberculosis, with some compounds demonstrating MIC values lower than those of standard treatments .
- Inflammatory Disease Models : In animal models of inflammation, compounds based on the pyrrole structure have shown reduced symptoms and lower levels of inflammatory markers compared to untreated controls .
Properties
CAS No. |
89812-71-5 |
---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)9-5-2-3-6-10(9)15-12(18)11-7-4-8-14-11/h2-8,14H,1H3,(H,15,18) |
InChI Key |
PAILAAGFLFWECL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)C2=CC=CN2 |
Origin of Product |
United States |
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